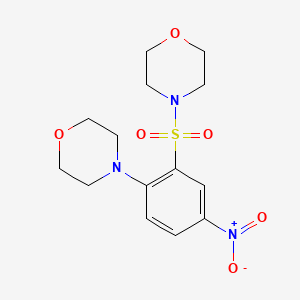

1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene

Description

1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene is a tri-substituted benzene derivative featuring:

- A morpholino group (-C₄H₈NO) at position 1.

- A morpholin-4-ylsulfonyl group (-SO₂-C₄H₈NO) at position 2.

- A nitro group (-NO₂) at position 4.

This compound’s structural complexity arises from the dual morpholine substituents, which confer distinct electronic and steric properties.

Properties

Molecular Formula |

C14H19N3O6S |

|---|---|

Molecular Weight |

357.38 g/mol |

IUPAC Name |

4-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)morpholine |

InChI |

InChI=1S/C14H19N3O6S/c18-17(19)12-1-2-13(15-3-7-22-8-4-15)14(11-12)24(20,21)16-5-9-23-10-6-16/h1-2,11H,3-10H2 |

InChI Key |

JCCRNPGAFAVCGB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene typically involves the reaction of morpholine with a suitable benzene derivative. One common method involves the sulfonation of a nitrobenzene derivative followed by the introduction of morpholine groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and nitration reactions, followed by purification steps such as crystallization or distillation. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Groups

The nature of the sulfonyl group significantly impacts physicochemical properties:

*Inferred values.

Electronic Effects: Morpholinylsulfonyl groups are electron-withdrawing due to the sulfonyl moiety but partially offset by the electron-donating morpholine oxygen.

Positional Isomerism and Substituent Arrangement

The nitro group’s position and additional substituents influence reactivity and applications:

Crystallographic and Structural Analysis

Structural validation relies on tools like SHELX (for small-molecule refinement) and WinGX/ORTEP (for visualization) . For example:

- Ring Puckering Analysis: defines coordinates for quantifying non-planar ring conformations, relevant for morpholine-containing compounds .

- Anisotropic Displacement Parameters : Critical for resolving steric effects in crowded structures like the target compound .

Biological Activity

The compound 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene can be described structurally as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 421.52 g/mol

- Structural Features :

- Two morpholine rings

- A sulfonyl group

- A nitro group attached to a benzene ring

The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene possess activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1 µg/mL |

| 1-Morpholin... | Pseudomonas aeruginosa | 0.8 µg/mL |

The mechanism by which morpholine derivatives exert their antimicrobial effects often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, some studies suggest that these compounds may inhibit the synthesis of bacterial cell wall components, leading to cell lysis.

Anticancer Activity

Emerging evidence suggests that the compound may also have anticancer properties. Morpholine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer proliferation.

Case Study: Kinase Inhibition

A study examined the effects of a related morpholine compound on various cancer cell lines, demonstrating significant inhibition of tumor growth in vitro. The compound was shown to inhibit the activity of specific kinases critical for cancer cell survival.

Table 2: Inhibition of Kinase Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.5 | Inhibition of AKT pathway |

| A549 (Lung) | 3.0 | Disruption of mTOR signaling |

| HCT116 (Colon) | 1.5 | Targeting EGFR signaling |

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential and safety profile of new compounds. Preliminary animal studies involving 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene have indicated promising results in reducing tumor size without significant toxicity.

Toxicology Profile

A toxicological assessment revealed that the compound exhibits a favorable safety profile at therapeutic doses, with no observed adverse effects on major organ systems in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.